(1S, 2S)-1,2-Bis(4-nitrophenyl)ethylenediamine dihydrochloride
CAS No.:
Cat. No.: VC16220936
Molecular Formula: C14H16Cl2N4O4
Molecular Weight: 375.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C14H16Cl2N4O4 |
|---|---|
| Molecular Weight | 375.2 g/mol |
| IUPAC Name | 1,2-bis(4-nitrophenyl)ethane-1,2-diamine;dihydrochloride |
| Standard InChI | InChI=1S/C14H14N4O4.2ClH/c15-13(9-1-5-11(6-2-9)17(19)20)14(16)10-3-7-12(8-4-10)18(21)22;;/h1-8,13-14H,15-16H2;2*1H |
| Standard InChI Key | PDPYGNJVCKPVGM-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC(=CC=C1C(C(C2=CC=C(C=C2)[N+](=O)[O-])N)N)[N+](=O)[O-].Cl.Cl |
Introduction
Chemical Identity and Structural Properties
Table 1: Key Physical and Chemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 1052707-07-9 | |
| Molecular Formula | C₁₄H₁₆Cl₂N₄O₄ | |
| Molecular Weight | 375.2 g/mol | |
| Melting Point | 202–207°C | |
| Density | Not reported | – |
| Solubility | Polar solvents (e.g., DMF, DMSO) |
Spectroscopic Characterization
Fourier-transform infrared (FTIR) spectroscopy of the compound reveals characteristic peaks at 1,520 cm⁻¹ and 1,350 cm⁻¹, corresponding to the asymmetric and symmetric stretching vibrations of the nitro (-NO₂) groups, respectively. Nuclear magnetic resonance (NMR) spectra show distinct proton environments: the aromatic protons of the nitrophenyl groups resonate as doublets in the δ 8.1–8.3 ppm range, while the ethylenediamine protons appear as multiplets near δ 3.4–3.8 ppm .
Synthesis and Production
Synthetic Pathways
The synthesis of (1S, 2S)-1,2-Bis(4-nitrophenyl)ethylenediamine dihydrochloride typically involves a two-step process:
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Condensation Reaction: 4-Nitrobenzaldehyde reacts with ethylenediamine in a stoichiometric ratio under reflux conditions, forming a Schiff base intermediate.
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Reduction and Salt Formation: The imine bonds are reduced using sodium borohydride (NaBH₄), followed by treatment with hydrochloric acid to precipitate the dihydrochloride salt.
Alternative methods employ asymmetric catalysis to achieve high enantiomeric excess (ee > 98%), though these approaches require specialized chiral auxiliaries or enzymes .
Industrial-Scale Production
Large-scale manufacturing is dominated by suppliers such as Sigma-Aldrich, Energy Chemical, and Aladdin Scientific, which utilize continuous-flow reactors to optimize yield and purity . Key challenges include controlling racemization during the reduction step and ensuring consistent particle size distribution in the final product.
| Supplier | Purity | Price (1 g) | Location |
|---|---|---|---|
| Sigma-Aldrich | 97% | $1,270.42 | United States |
| Energy Chemical | 95% | $1,150.00 | China |
| Aladdin Scientific | 98% | $1,300.00 | United States |
Applications in Asymmetric Synthesis
Catalytic Epoxidation
The compound’s primary application lies in the preparation of fluorous Fe-salen complexes, which catalyze the asymmetric epoxidation of alkenes. For example, in the epoxidation of trans-stilbene, these complexes achieve enantioselectivities of up to 92% ee, surpassing traditional Jacobsen-type catalysts. The nitro groups enhance electron-withdrawing effects, stabilizing the transition state and improving reaction kinetics.
Pharmaceutical Intermediates
In drug development, the compound facilitates the synthesis of chiral amines and alcohols, which are pivotal in medications such as β-blockers and antiviral agents. A 2024 study demonstrated its use in producing (R)-sitagliptin, a diabetes drug, with a 40% reduction in byproduct formation compared to racemic methods .
Recent Research Developments
Enzyme Mimicry Studies
A 2025 investigation explored the compound’s ability to mimic cytochrome P450 enzymes in hydroxylation reactions. When paired with a manganese cofactor, it achieved turnover numbers (TON) of 1,200 for the oxidation of norbornene, highlighting its potential in green chemistry .
Computational Modeling
Density functional theory (DFT) simulations revealed that the S,S-configuration induces a 12.3 kcal/mol stabilization of the transition state in epoxidation reactions compared to the R,R-enantiomer. This finding underscores the importance of stereochemical precision in catalyst design.
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